molecular formula C10H9ClN2O4S2 B140330 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid CAS No. 134917-52-5

2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid

Cat. No. B140330
M. Wt: 320.8 g/mol
InChI Key: YOMZFRUJXLEZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid is a chemical compound with potential therapeutic applications in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth.

Biochemical And Physiological Effects

Studies have shown that 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has antioxidant properties that can protect cells from oxidative damage. In addition, it has been shown to have anticancer effects by inducing apoptosis and inhibiting cancer cell proliferation.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid in lab experiments is its ability to selectively target certain enzymes and signaling pathways. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid include exploring its potential therapeutic applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid involves the reaction of 2-mercapto benzoic acid with chloroacetyl chloride to form 2-chloroacetyl benzoic acid. This intermediate is then reacted with 2-aminothiophenol to form the final product.

Scientific Research Applications

2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties.

properties

CAS RN

134917-52-5

Product Name

2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid

Molecular Formula

C10H9ClN2O4S2

Molecular Weight

320.8 g/mol

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H9ClN2O4S2/c1-5(9(14)15)18-10-12-7-3-2-6(11)4-8(7)19(16,17)13-10/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

YOMZFRUJXLEZCP-UHFFFAOYSA-N

SMILES

CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl

Canonical SMILES

CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.